molecular formula C7H7Cl2NO2S B6161060 2,6-dichloro-4-methylbenzene-1-sulfonamide CAS No. 871876-37-8

2,6-dichloro-4-methylbenzene-1-sulfonamide

Cat. No.: B6161060
CAS No.: 871876-37-8
M. Wt: 240.1
InChI Key:
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Description

2,6-Dichloro-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7Cl2NO2S. It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 6 positions, a methyl group at the 4 position, and a sulfonamide group at the 1 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-methylbenzene-1-sulfonamide typically involves the chlorination of 4-methylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. The process can be summarized as follows:

    Starting Material: 4-methylbenzenesulfonamide.

    Chlorination: The compound is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, at a temperature of around 50-60°C.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Oxidation: 2,6-dichloro-4-methylbenzoic acid.

    Reduction: 2,6-dichloro-4-methylbenzenesulfonic acid.

Scientific Research Applications

2,6-Dichloro-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The chlorine atoms and methyl group contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Lacks the chlorine substituents, making it less reactive in nucleophilic substitution reactions.

    2,4-Dichloro-1-methylbenzene: Contains chlorine atoms at different positions, leading to different reactivity and applications.

    2,6-Dichlorobenzene-1-sulfonamide: Lacks the methyl group, affecting its hydrophobic interactions and binding affinity.

Uniqueness

2,6-Dichloro-4-methylbenzene-1-sulfonamide is unique due to the presence of both chlorine atoms and a methyl group, which enhance its reactivity and binding properties. This combination of functional groups makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

871876-37-8

Molecular Formula

C7H7Cl2NO2S

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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